MMF Demonstrates Faster and Less Variable Absorption Kinetics Compared to EC-MPS
In a population pharmacokinetic study of renal transplant recipients, mycophenolate mofetil (MMF) exhibited a significantly faster absorption rate constant (4.1 h⁻¹) compared to enteric-coated mycophenolate sodium (EC-MPS, 3.0 h⁻¹; p<0.001) [1]. Furthermore, the lag time (tlag) was both shorter and less variable for MMF (median 0.30 h, IQR 0.26-0.34 h) than for EC-MPS (morning dose median 2.0 h, IQR 0.9-5.5 h; evening dose median 8.9 h, IQR 5.4-12.3 h; p<0.001) [1].
| Evidence Dimension | Absorption Rate Constant (Ka) |
|---|---|
| Target Compound Data | 4.1 h⁻¹ |
| Comparator Or Baseline | EC-MPS: 3.0 h⁻¹ |
| Quantified Difference | 1.1 h⁻¹ faster absorption (p<0.001) |
| Conditions | Population PK model (NONMEM) using data from 184 MMF-treated and 208 EC-MPS-treated renal transplant patients (4-257 months post-transplant) [1] |
Why This Matters
Faster and more predictable absorption simplifies therapeutic drug monitoring and enables more consistent MPA exposure, which is critical for preventing early acute rejection in de novo transplant recipients.
- [1] de Winter BCM, et al. Population pharmacokinetics of mycophenolic acid : a comparison between enteric-coated mycophenolate sodium and mycophenolate mofetil in renal transplant recipients. Clin Pharmacokinet. 2008;47(12):827-38. View Source
